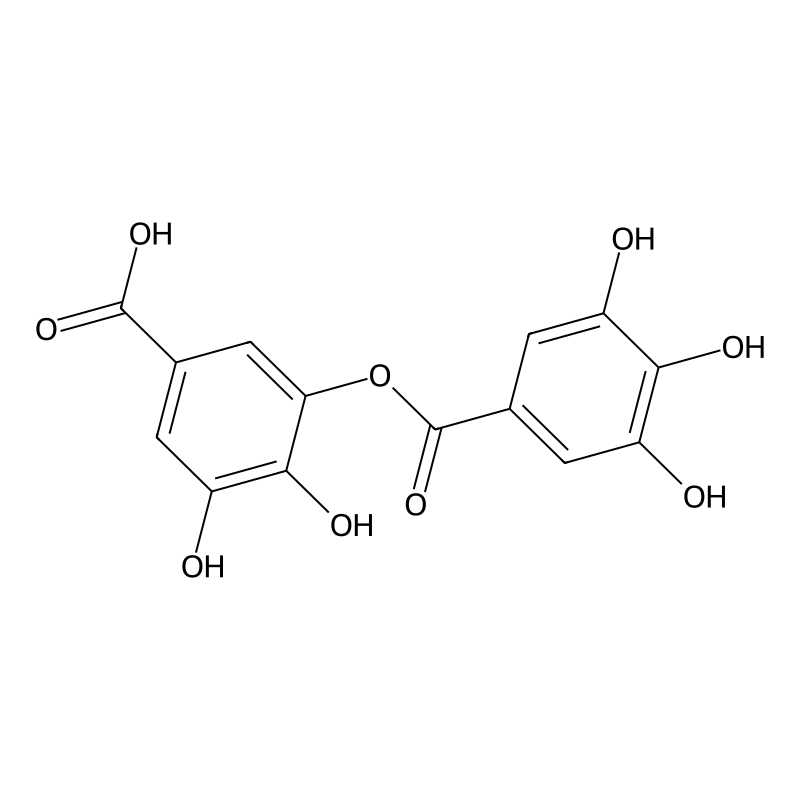

Digallic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Key Pharmacological Activities and Mechanisms

Dual-Target Inhibition for Hyperuricemia Treatment

Digallic acid has been identified as a potent dual inhibitor of Xanthine Oxidase (XOD) and Urate Transporter 1 (URAT1), making it a promising candidate for treating hyperuricemia (high uric acid in the blood) [1].

- Mechanism of Action: It simultaneously reduces the production of uric acid by inhibiting liver XOD and promotes its excretion by blocking renal URAT1, which is responsible for uric acid reabsorption [1].

- Molecular Docking: The carboxyl (COOH) group of this compound forms key ionic bonds with R880 of XOD and R477 of URAT1, which are critical for its dual inhibitory activity [1].

- In Vivo Efficacy: Animal studies confirm that this compound effectively reduces serum urate levels and increases uric acid excretion in urine. It also showed a favorable safety profile with no signs of kidney injury, a common concern with selective URAT1 inhibitors [1].

The following diagram illustrates the dual-mechanism of this compound in the management of hyperuricemia:

Potent Antibacterial Activity via DNA Gyrase Inhibition

This compound is a effective inhibitor of bacterial DNA gyrase and topoisomerase IV, two essential enzymes for bacterial DNA replication [2].

- Mechanism: It acts as a competitive inhibitor of the ATPase activity of DNA gyrase, binding to the ATP-binding site in the GyrB subunit to prevent ATP binding, with a calculated Ki of 347 nM [2].

- Spectrum and Potency: this compound inhibits E. coli DNA gyrase with an IC₅₀ of approximately 2 µM. It also inhibits E. coli topoisomerase IV (IC₅₀ ~8 µM) [2].

- Comparison to Gallic Acid: The activity is specific to the digallic structure; its monomer, gallic acid, shows no inhibition of DNA gyrase up to 500 µM [2].

Induction of Apoptosis in Cancer Cells

This compound exhibits anti-proliferative and pro-apoptotic activities, suggesting potential as a cancer-preventive agent [3].

- Experimental Evidence: In human lymphoblastoid TK6 cells, this compound inhibited cell proliferation and induced programmed cell death [3].

- Pathway Activated: The compound triggers the extrinsic apoptotic pathway, characterized by the activation of caspase-8, followed by the executioner caspase-3. This was confirmed by DNA fragmentation and PARP cleavage [3].

The diagram below outlines the apoptotic pathway induced by this compound:

Detailed Experimental Protocols

For researchers looking to replicate or build upon key findings, here are summaries of the experimental methodologies from the literature.

Protocol 1: In Vitro Assessment of XOD and URAT1 Inhibition [1]

| Protocol Step | Detailed Description |

|---|---|

| 1. XOD Inhibition Assay | XOD activity measured by monitoring uric acid formation from xanthine. Test compound (this compound) pre-incubated with XOD, reaction initiated with xanthine. Absorbance increase at 295 nm measured. IC₅₀ calculated from concentration-response curve. |

| 2. Cell-based URAT1 Inhibition | Cell Model: HEK293 cells stably expressing hURAT1. Uptake Assay: Cells incubated with ¹⁴C-uric acid with/without inhibitor. Reaction stopped with cold PBS, cells lysed, radioactivity measured by scintillation counting. IC₅₀ determined. | | 3. Molecular Docking | Structures of XOD and URAT1 prepared from PDB or homology model. This compound structure optimized, docked into binding sites using software (e.g., SYBYL). Key interactions (e.g., with XOD R880, URAT1 R477) analyzed. | | 4. In Vivo Efficacy (Hyperuricemia Model) | Animal Model: KM mice with hyperuricemia induced by potassium oxonate. Dosing: Test compounds administered intragastrically. Sampling: Serum and urine collected to measure uric acid, creatinine, blood urea nitrogen (BUN) levels. Kidney tissue histopathology examined. |

Protocol 2: DNA Gyrase Inhibition and Antibacterial Assay [2]

| Protocol Step | Detailed Description |

|---|

| 1. DNA Gyrase Supercoiling Assay (Gel-based) | Reaction: Relaxed pNO1 plasmid incubated with E. coli DNA gyrase, ATP, and test compound. Analysis: Reaction products run on tris-borate-EDTA agarose gel, stained with ethidium bromide. IC₅₀ is concentration causing 50% inhibition of supercoiled product formation. | | 2. ATPase Activity Kinetics | Assay: ATPase activity of GyrB subunit measured using colorimetric/malonachite green method, detecting inorganic phosphate release. Kinetics: Reaction rates measured at varying ATP concentrations with/without inhibitor. Data fitted to Michaelis-Menten equation, Lineweaver-Burk plot used to determine inhibition mode (competitive) and Ki. | | 3. Topoisomerase IV Inhibition Assay | Relaxation Assay: Supercoiled plasmid incubated with E. coli topoisomerase IV and test compound. Products analyzed by agarose gel electrophoresis to determine IC₅₀. | | 4. Antimicrobial Susceptibility Testing | Method: Broth microdilution method per CLSI guidelines. Strains: Tested against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). Output: Minimum Inhibitory Concentration (MIC) determined. |

Protocol 3: Assessing Apoptosis Induction [3]

| Protocol Step | Detailed Description |

|---|

| 1. Cell Proliferation (MTT) Assay | Cell Line: Human lymphoblastoid TK6 cells. Procedure: Cells treated with compound (10-200 μg/mL) for 48h. MTT reagent added, formazan crystals dissolved in DMSO. Absorbance measured at 540 nm. % Viability and IC₅₀ calculated. | | 2. DNA Fragmentation Analysis | Treatment: TK6 cells treated with DGA (2.5-10 μg/mL) for 24-48h. DNA Extraction: Cells lysed, DNA extracted with phenol-chloroform. Visualization: DNA run on 1.5% agarose gel, visualized with UV after ethidium bromide staining. Apoptosis indicated by DNA laddering. | | 3. Western Blot (PARP Cleavage) | Sample Prep: Treated cells lysed, proteins separated by SDS-PAGE, transferred to PVDF membrane. Detection: Membrane probed with anti-PARP antibody. Cleaved PARP fragment (89 kDa) indicates caspase-3 activation and apoptosis. | | 4. Caspase Activity Assay | Principle: Colorimetric assay using caspase-specific substrates (pNA-conjugated). Execution: Cell lysates from treated cells incubated with substrates for caspase-8 or caspase-3. Cleavage releases pNA, measured at 405 nm. Increased absorbance indicates caspase activation. |

Metabolism, Safety, and Research Considerations

- Metabolism and Metabolite Activity: this compound is a substrate for the enzyme tannase, which hydrolyzes it to produce gallic acid [4]. Interestingly, gallic acid itself is a potent XOD inhibitor, suggesting that some of the in vivo activity of this compound may be mediated by its metabolite [1].

- Safety Profile: Preliminary animal studies on this compound and its metabolite gallic acid indicate that they exhibit characteristic safety profiles and renal protective effects associated with natural products, showing advantages over some chemical drugs [1]. Gallic acid is generally considered to have low toxicity [5] [6].

- Research Gaps and Future Directions: While the dual-inhibition of XOD/URAT1 is promising, its in vivo efficacy and long-term safety require further validation. For its antibacterial application, improving potency and pharmacokinetics through structural derivatization is a key future step [2].

References

- 1. Discovery of this compound as XOD/URAT1 dual target ... [sciencedirect.com]

- 2. Potent inhibition of bacterial DNA gyrase by this compound ... [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of the apoptotic way induced by this compound ... [pmc.ncbi.nlm.nih.gov]

- 4. - Wikipedia this compound [en.wikipedia.org]

- 5. Gallic acid: Pharmacological activities and molecular ... [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advancement in prevention against hepatotoxicity, ... [pubmed.ncbi.nlm.nih.gov]

Plant Sources of Digallic Acid

The table below summarizes plant species identified as sources of digallic acid, along with the specific plant parts and key contextual information from research.

| Plant Species | Plant Part | Notes / Context |

|---|---|---|

| Pistacia lentiscus (Lentisc) | Fruits | Primary source for studies on apoptotic and antioxidant activities [1] [2] [3]. |

| Rhus coriaria (Sumac) | Fruit | Identified as containing m-digallic acid among its antioxidant components [4]. |

| Lysiloma divaricata (Palo prieto) | Leaf, Stem, Fruit | Identified among 27 compounds via UPLC-MS/MS analysis; highest gallic acid (a precursor/dervative) concentration found in leaf extracts [5]. |

| Various Tannin-Rich Plants | Galls, Bark, etc. | Present as a structural component of tannic acid (gallotannins) [1] [6]. |

Extraction and Quantification Methodologies

Extraction from Pistacia lentiscus Fruits

This protocol is adapted from the purification of this compound for apoptosis studies [3].

- Initial Extraction: Powdered fruits are extracted with boiling water for 15-20 minutes.

- Fractionation: The filtered and lyophilized aqueous extract is suspended in water and sequentially partitioned with organic solvents:

- Chloroform

- Ethyl acetate

- 1-Butanol

- (Each extraction is performed three times with a 1:1 v/v ratio of water to solvent)

- Chromatography: The ethyl acetate soluble fraction is subjected to multiple purification steps:

- Step 1: Silica gel column chromatography, eluted with a gradient of dichloromethane (CH₂Cl₂) and methanol (MeOH).

- Step 2: Further purification of active fractions using a Sephadex LH20 column, eluted with 100% MeOH.

- Step 3: Final purification using a C18 disposable extraction column eluted with methanol-water mixtures.

Optimization of Polyphenol Extraction

A study on Lysiloma divaricata provides a robust design for optimizing the extraction of gallic acid and related phenolic compounds [5]. You can adapt this design for this compound extraction from plant material.

- Experimental Design: A 3³ factorial design is recommended, testing:

- Solvents: Ethanol/water (30:70 % v/v), Methanol/water (30:70 % v/v), 100% water.

- Temperature: 40°C, 50°C, 60°C.

- Time: 30, 60, 90 minutes.

- Equipment: Rotary evaporator.

- Analysis: The resulting extracts are analyzed for antioxidant activity (DPPH, ABTS, FRAP assays) and specific compound quantification (e.g., this compound) via HPLC or UPLC-MS/MS [5].

Assessing Biological Activity: Apoptosis Induction

The following methodology details how to investigate the apoptotic pathway induced by this compound in human lymphoblastoid TK6 cells [3].

Cell Culture and Treatment

- Cell Line: Human lymphoblastoid TK6 cells (p53 proficient).

- Culture Conditions: RPMI-1640 medium supplemented with 10% fetal bovine serum, at 37°C in a humidified atmosphere with 5% CO₂.

- Test Compound: this compound dissolved in DMSO (final DMSO concentration not exceeding 0.5%). Control groups are treated with vehicle (0.5% DMSO) only.

Key Experiments and Protocols

| Assay | Purpose | Key Protocol Steps |

|---|---|---|

| Cell Proliferation (MTT Assay) | Determine antiproliferative effect and IC₅₀. | Seed cells in 96-well plates (5x10⁴ cells/well). Treat with various DGA concentrations for 48h. Incubate with MTT solution (5 mg/ml) for 4h. Dissolve formazan crystals in DMSO and measure OD at 540nm [3]. |

| DNA Fragmentation Analysis | Confirm apoptosis via DNA laddering. | Expose cells to DGA for 24/48h. Lyse cells and incubate supernatant with Proteinase K. Treat with RNase A. Extract DNA with phenol-chloroform-isoamyl alcohol. Analyze by 1.5% agarose gel electrophoresis and visualize with ethidium bromide [3]. |

| Western Blot (PARP Cleavage) | Detect apoptosis-specific protein cleavage. | Lyse treated cells. Separate proteins by SDS-PAGE. Transfer to PVDF membrane. Block and incubate with primary Anti-PARP antibody. Detect with alkaline phosphatase-conjugated secondary antibody using BCIP/NBT [3]. |

| Caspase Activity Assay | Identify specific apoptotic pathway activation. | Use commercial colorimetric kits. Lyse treated cells. Incubate lysates with caspase-specific substrates (e.g., IETD-pNA for caspase-8, DEVD-pNA for caspase-3). Measure the release of p-nitroaniline (pNA) spectrophotometrically [3]. |

The experimental workflow for these apoptosis assays is summarized in the following diagram:

Experimental workflow for evaluating this compound-induced apoptosis

Mechanism of Action: Apoptotic Pathway

Research on TK6 cells indicates that this compound induces apoptosis primarily through the extrinsic pathway [3]. The following diagram illustrates this mechanism, which your experiments can validate.

Proposed caspase-8 mediated extrinsic apoptotic pathway activated by this compound

Research Applications and Notes

- Natural Source Consideration: Using plant-derived this compound ensures the natural stereochemistry, which is crucial for biological activity studies and nutraceutical development.

- Content Variation: this compound content can vary significantly based on plant genetics, growing conditions, and extraction methods. The provided optimization design [5] helps address this.

- Distinction from Gallic Acid: Note that this compound (digallate) is a distinct molecule from gallic acid, formed by the esterification of two gallic acid molecules [1] [6]. Biological activities can differ significantly [6].

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound from Pistascia lentiscus fruits induces ... [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of the apoptotic way induced by this compound in human lymphoblastoid TK6 cells | Cancer Cell International | Full Text [cancerci.biomedcentral.com]

- 4. This compound - Knowledge and References | Taylor & Francis [taylorandfrancis.com]

- 5. Impact of Extraction Parameters on the Gallic Acid Content ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound - an overview [sciencedirect.com]

Pharmacological Context and Analytical Relevance

Digallic acid shows promise as a natural product-derived dual-target inhibitor for treating hyperuricemia, acting on both xanthine oxidase (XOD) and urate transporter 1 (URAT1) [1]. Its metabolite, gallic acid, also exhibits significant XOD inhibitory activity [1].

This pharmacological research implies the use of HPLC for compound identification and quantification, though it focuses on biological results rather than detailed analytical method parameters [1]. The established and validated HPLC method for gallic acid serves as an optimal technical reference, given the structural similarity between the compounds.

Validated HPLC Method for Gallic Acid

The following table summarizes a validated RP-HPLC method for quantifying gallic acid, which can be adapted for this compound analysis [2].

| Parameter | Specification |

|---|---|

| Instrument | RP-HPLC (Waters Alliance-e 2695) |

| Analytical Column | Waters X-Terra RP-18 (150 × 4.6 mm, 3.5 µm) |

| Mobile Phase | 0.1% Formic Acid : ACN (70:30 % v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 275 nm |

| Column Temperature | Ambient |

| System Suitability | Theoretical plates (NLT 2000), Tailing factor (NMT 2) |

| Validation | Per ICH guidelines; precise (RSD < 2.0), accurate, robust |

This method provides a robust starting point. You may need to adjust parameters like the mobile phase gradient to achieve optimal separation for this compound.

Complex Sample Separation Workflow

Analyzing this compound from natural sources requires extensive sample preparation before HPLC. The workflow for isolating gallic acid from Fallopia aubertii provides a reference:

Sample preparation workflow for isolating gallic acid from a plant matrix [3].

Key Technical Points:

- Extraction and Pre-fractionation: The ethyl acetate (EtOAc) fraction often contains target polyphenols. Medium-Pressure Chromatography (MPLC) with MCI GEL CHP20P is highly effective for crude extract pre-fractionation [3].

- Column Selection: For hydrophilic polyphenols like gallic and this compound, a ZORBAX SB-AQ column provided superior separation compared to standard C18 columns due to its ability to work with 100% aqueous mobile phases [3].

Method Adaptation and Development Tips

- Detection: A Photo-Diode Array (PDA) Detector is ideal for method development and peak purity assessment [4] [5] [6].

- Extraction Solvent: Research indicates water extraction can yield better recovery and lower variability for certain hydrolyzable polyphenols compared to methanol for HPLC-DAD analysis, even if total phenolic content appears lower [7].

- Method Validation: For a quantitative method, follow ICH guidelines to validate for precision, accuracy, linearity, LOD, LOQ, and robustness [2] [5].

References

- 1. Discovery of this compound as XOD/URAT1 dual target ... [sciencedirect.com]

- 2. Method Development and Validation of Gallic Acid in ... [pubmed.ncbi.nlm.nih.gov]

- 3. Preparative separation of gallic acid from Fallopia aubertii ... [pmc.ncbi.nlm.nih.gov]

- 4. HPLC-DAD method for simultaneous determination of ... [sciencedirect.com]

- 5. Development and Validation of a High-performance Liquid ... [pmc.ncbi.nlm.nih.gov]

- 6. Development and Validation of an HPLC–PDA Method for ... [mdpi.com]

- 7. HPLC-DAD optimization of quantification of vescalagin, ... [sciencedirect.com]

Molecular Identity and Structural Information

| Property | Description |

|---|---|

| Systematic Name | 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid [1] |

| Synonyms | Gallic acid 3-O-gallate [1] |

| Chemical Formula | C₁₄H₁₀O₉ [1] |

| Average Mass | 322.225 Da [1] |

| Monoisotopic Mass | 322.032481902 Da [1] |

| IUPAC Name | 3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyloxy)benzoic acid [1] |

| SMILES | OC(=O)C1=CC(O)=C(O)C(OC(=O)C2=CC(O)=C(O)C(O)=C2)=C1 [1] |

Mass Spectrometry (MS) Data

Mass spectrometry is a key technique for identifying digallic acid. The following table summarizes its characteristic ions and fragmentation patterns, primarily obtained using Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) in negative ion mode [2].

| MS Technique | Ion Mode | Precursor Ion [M-H]⁻ (m/z) | Product Ions (MS²) (m/z) | Interpretation |

|---|---|---|---|---|

| HPLC-ESI-MSⁿ | Negative | 321 | 169, 125 | [2] |

| Predicted LC-MS/MS | Positive | - | 153 (base peak), 275, 305 | These are predicted positive mode ions; the base peak at m/z 153 is typical for a galloyl cation fragment [1]. |

The fragmentation pathway for this compound typically involves the loss of a gallic acid unit (152 Da) to yield a primary fragment, which further decomposes to characteristic gallic acid ions [2].

Nuclear Magnetic Resonance (NMR) Data

The provided search results do not contain explicit NMR chemical shifts (e.g., ¹H or ¹³C) for this compound. However, one study mentions that the compound was purified and its structure confirmed using NMR spectroscopy, including COSY, HMQC, and HMBC experiments [3]. This information confirms the established structure but does not provide the numerical shift values needed for a reference table.

Experimental Protocols from Literature

Here are detailed methodologies for the identification and study of this compound as cited in the research:

1. Protocol for LC-MSn Profiling of Galloylquinic Acids This method is applicable for identifying this compound and its derivatives within complex plant extracts [4].

- Instrumentation: Liquid Chromatography coupled with Mass Spectrometry capable of multiple-stage fragmentation (LC-MSn).

- Chromatography: Reversed-phase LC column.

- Mass Spectrometry:

- Ionization: Electrospray Ionization (ESI).

- Mode: Negative ion mode.

- Analysis: Monitor for a precursor ion at m/z 321. Subject this ion to MS² fragmentation and observe the resultant product ions at m/z 169 (gallic acid) and m/z 125 [2].

2. Protocol for Isolation and Apoptotic Activity Assessment This protocol describes the purification of this compound from plant material and the evaluation of its mechanism of action [3].

- Extraction & Purification:

- Extract powdered Pistacia lentiscus fruits with boiling water.

- Partition the aqueous extract successively with chloroform, ethyl acetate, and 1-butanol.

- Fractionate the ethyl acetate soluble fraction using silica gel column chromatography.

- Further purify active fractions using Sephadex LH20 gel filtration.

- Cell-based Assays:

- Cell Line: Human lymphoblastoid TK6 cells.

- Viability Assay: MTT assay to determine anti-proliferative effects.

- Apoptosis Detection: DNA fragmentation analysis and PARP cleavage cleavage by Western Blot.

- Pathway Analysis: Use caspase-3 and caspase-8 colorimetric assay kits to determine the apoptotic pathway activated.

Biological Relevance and Analytical Workflows

This compound is a depside (a type of polyphenol) found in various plants like green tea, tara tannin, and Schinus terebinthifolia [4] [5]. It is also a building block for more complex hydrolysable tannins [4] [2]. Research has highlighted its potential as a cancer-preventive agent by inducing apoptosis in human lymphoblastoid cells primarily through the activation of the caspase-8 extrinsic pathway [3].

The following diagram illustrates the general experimental workflow for the isolation and bioactivity assessment of this compound, as detailed in the protocols:

References

- 1. Showing entry for this compound [phytohub.eu]

- 2. In-depth phenolic characterization of iron gall inks by ... [nature.com]

- 3. Investigation of the apoptotic way induced by this compound ... [pmc.ncbi.nlm.nih.gov]

- 4. Profiling and characterization by LC-MSn of the ... [pubmed.ncbi.nlm.nih.gov]

- 5. Use of infrared and mass spectrometry for the ... [sciencedirect.com]

digallic acid biosynthesis pathway

Gallic Acid: The Core Precursor

All hydrolysable tannins, including digallic acid, are biosynthesized from gallic acid as the fundamental building block [1]. For a long time, the origin of gallic acid was a biosynthetic enigma, but a consensus has now emerged.

The primary and most accepted biosynthetic route is the direct dehydrogenation of 3-dehydroshikimate (3-DHS), an intermediate from the shikimate pathway [2] [3] [4]. The enzyme responsible for this conversion is Shikimate Dehydrogenase (SDH, EC 1.1.1.25) [3] [4].

SDH plays a unique dual role:

- In the primary shikimate pathway, it uses NADPH to reduce 3-DHS to shikimic acid, which is destined for aromatic amino acid synthesis.

- Concurrently, it can also use NADP+ to dehydrogenate 3-DHS, directly forming gallic acid [3] [4].

The following diagram illustrates this central role of Shikimate Dehydrogenase in the pathway.

The dual role of Shikimate Dehydrogenase (SDH) in the shikimate and gallic acid biosynthesis pathways. The final step to this compound requires an uncharacterized esterification.

Experimental Evidence and Protocols

The evidence for this pathway is robust and comes from genetic and biochemical studies in both plants and bacteria.

- Genetic Complementation: An E. coli mutant strain (AB2834), which lacks a functional SDH gene (aroE), could not grow on media lacking aromatic amino acids. Complementation of this mutant with the SDH gene from Juglans regia (walnut) restored its growth and enabled the production of gallic acid in vitro [3] [4].

- Enzyme Kinetics: Purified SDH from E. coli and J. regia was shown to produce gallic acid directly from 3-DHS in a cell-free system. Reverse-phase liquid chromatography coupled to electrospray mass spectrometry (RP-LC/ESI–MS) was used to quantify and validate GA production [3] [4].

- Plant Model Validation: Transgenic Nicotiana tabacum (tobacco) lines expressing the J. regia SDH gene exhibited a 500% increase in gallic acid accumulation, providing direct evidence of SDH's role in GA production in plants [3] [4].

Key Experimental Protocol: In Vitro GA Production Assay

The following table summarizes a core methodology for demonstrating SDH's gallic acid synthase activity [3] [4].

| Parameter | Specification |

|---|---|

| Enzyme Source | Purified SDH from E. coli (AroE) or Juglans regia. |

| Reaction Buffer | 100 mM Tris-HCl, pH 9.0. |

| Substrates | 4 mM 3-Dehydroshikimic Acid (3-DHS) or 4 mM Shikimic Acid (SA). |

| Cofactor | 2 mM NADP+. |

| Reaction Volume | 200 µL. |

| Incubation | 30°C for 20 hours. |

| Reaction Stop | Heat denaturation. |

| Analysis Method | RP-LC/ESI-MS for quantification of Gallic Acid and 3-DHS. |

The Unknown Step: From Gallic Acid to this compound

While the biosynthesis of gallic acid is well-established, the final esterification step, where two gallic acid molecules condense to form this compound, is not yet fully characterized at the enzymatic level.

This compound is known as a digalloyl ester, formed via a meta- or para-depside bond [5]. The search results indicate that the enzyme tannase can produce this compound from gallotannins, which are larger polymers of gallic acid [5]. However, the specific enzyme responsible for the direct, de novo biosynthesis of this compound in plants remains unidentified. This represents a significant gap in the literature and an opportunity for future research.

Biological Activity and Research Relevance

Understanding the biosynthesis is crucial because this compound itself is a biologically active compound with therapeutic potential.

- Apoptosis Induction: this compound purified from Pistacia lentiscus fruits induces apoptosis in human lymphoblastoid TK6 cells. The mechanism involves activation of the caspase-8 extrinsic pathway and subsequent caspase-3 activation [6].

- Xanthine Oxidase Inhibition: A recent review on synthetic xanthine oxidase (XO) inhibitors mentions this compound as a discovered inhibitor, highlighting its potential in the treatment of hyperuricemia and gout [7].

Conclusion and Research Outlook

References

- 1. Gallic Acid Biosynthesis [naturalchemistry.utu.fi]

- 2. Biosynthetic Pathways of Gallic Acid [jstage.jst.go.jp]

- 3. Mechanism of gallic acid biosynthesis in bacteria ... [link.springer.com]

- 4. Mechanism of gallic acid biosynthesis in bacteria ... [pmc.ncbi.nlm.nih.gov]

- 5. - Wikipedia this compound [en.wikipedia.org]

- 6. Investigation of the apoptotic way induced by digallic in human... acid [cancerci.biomedcentral.com]

- 7. Advances in Xanthine Oxidase Inhibition: A Review of ... [pmc.ncbi.nlm.nih.gov]

Known Stability Characteristics of Digallic Acid

The following table summarizes the key stability and handling information for digallic acid found in the search results [1]:

| Parameter | Condition / Specification |

|---|---|

| Storage Temperature | -20°C (powder form) |

| Storage Condition | Keep container tightly sealed in a cool, well-ventilated area. |

| Incompatible Materials | Strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents. |

| Chemical Stability | Stable under recommended storage conditions. |

| Hygroscopicity | The compound is noted to be hygroscopic (absorbs moisture from the air) [2]. |

Degradation Pathways of Gallic Acid

A direct, detailed degradation pathway for this compound was not available in the search results. However, several studies discuss the degradation of gallic acid, which is a core structural component of this compound. This information can provide valuable, though indirect, insights.

The diagram below illustrates the general pathways through which gallic acid can degrade, as inferred from the literature [3] [4] [5]:

Inferred degradation pathways for gallic acid, a key structural unit of this compound.

Strategies to Enhance Stability

To mitigate degradation, microencapsulation is a commonly used technique for sensitive phenolic compounds. While the search results focus on gallic acid, the principles are highly applicable to this compound.

The table below compares two encapsulation methods based on studies with gallic acid [6] [7]:

| Encapsulation Method | Matrix/Materials | Key Findings & Efficiency |

|---|

| Spray Drying | Pectin/Alginate [6] | Encapsulation Efficiency: 79-90% Formation: Spherical capsules. | | Spray Drying | Acid-Modified Potato Starch [7] | Encapsulation Efficiency: 65-79% Formation: Spherical capsules with some micropores. | | Freeze Drying | Acid-Modified Potato Starch [7] | Encapsulation Efficiency: 70-84% Formation: Shapeless, larger pore volume, higher surface area (leading to greater exposure). |

Experimental Approaches for Stability Assessment

Although specific protocols for this compound were not found, the search results suggest several methodologies you can adapt to study its stability:

- Studying Photodegradation: You can set up experiments using a UV lamp (e.g., low-pressure mercury vapor at 254 nm) as a radiation source. The reaction can be conducted in a cylindrical glass reactor, and the degradation rate can be monitored by analyzing concentration decay over time, noting the significant influence of pH [4] [5].

- Studying Thermal Degradation: Investigations can involve heating aqueous solutions of the compound at elevated temperatures (e.g., 200-350°C) in sealed vessels to simulate hydrothermal conditions and study decarboxylation kinetics [3].

- Using Advanced Oxidation Processes (AOPs): Systems like UV/H₂O₂, Fenton's reagent (H₂O₂/Fe²⁺), and the photo-Fenton system can be used to study oxidative degradation kinetics and mechanisms driven by hydroxyl radicals (•OH) [4].

- Monitoring and Analysis: Key parameters to monitor include the concentration of the parent compound (e.g., via HPLC), formation of degradation products like pyrogallol, formation of reactive oxygen species (ROS) like H₂O₂, and the use of specific scavengers to identify the role of different radicals [3] [5].

A Guide for Further Research

The available public data is insufficient for a complete whitepaper. To build a comprehensive stability profile for this compound, I suggest you:

- Consult Specialized Databases: Deepen your literature search using platforms like SciFinder Navigator or Reaxys, which may contain more detailed kinetic data and degradation studies in proprietary journals or patents.

- Conduct Experimental Studies: The most reliable approach is to perform your own stability tests. You can design forced degradation studies based on the ICH guidelines Q1A(R2) and Q1B, which will provide data specific to your compound and conditions.

- Explore Related Compounds: Continue to use gallic acid and tannic acid (which contains a this compound moiety) as models, as they are more extensively studied [8].

References

- 1. This compound|536-08-3|MSDS [dcchemicals.com]

- 2. This compound | 536-08-3 [chemicalbook.com]

- 3. Aqueous thermal degradation of gallic acid [sciencedirect.com]

- 4. Gallic acid degradation in aqueous solutions by UV/H2O2 ... [sciencedirect.com]

- 5. Photodegradation of gallic acid under UV irradiation [pubmed.ncbi.nlm.nih.gov]

- 6. Microencapsulation of Gallic Acid Based on a Polymeric ... [pubmed.ncbi.nlm.nih.gov]

- 7. Encapsulation of Gallic Acid with Acid-Modified Low Dextrose ... [journal.pan.olsztyn.pl]

- 8. This compound [en.wikipedia.org]

Introduction to Digallic Acid as a DNA Gyrase Inhibitor

Introduction to Digallic Acid as an Antibacterial Agent

Digallic acid is a polyphenol found in various plants and fruits. Recent scientific investigations have identified it as a potent inhibitor of bacterial DNA gyrase and topoisomerase IV [1]. These enzymes are essential type IIA topoisomerases required for bacterial DNA replication, transcription, and repair, making them validated targets for antibiotic development. This compound functions as a competitive inhibitor of the ATPase activity of DNA gyrase, blocking the binding of ATP and halting the enzyme's catalytic cycle [1]. This mechanism is distinct from fluoroquinolone antibiotics, which stabilize the enzyme-DNA cleavage complex.

Mechanism of Action: Enzyme Inhibition

The primary antibacterial mechanism of this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV.

- Enzyme Inhibition by this compound: This diagram illustrates how this compound binds to the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV, competing with ATP for its binding site and preventing the energy-dependent supercoiling and decatenation of DNA [1].

Quantitative Inhibition Data

The inhibitory potency of this compound and related compounds against E. coli DNA gyrase and topoisomerase IV is summarized in the table below [1].

Table 1: Inhibition of E. coli DNA Gyrase and Topoisomerase IV by this compound and Gallate Derivatives

| Compound | DNA Gyrase IC₅₀ (µM) | Topoisomerase IV IC₅₀ (µM) |

|---|---|---|

| This compound | 1.9 - 2.0 | 7.3 - 8.0 |

| Dodecyl Gallate | 13.8 - 15.0 | 36.9 - 50.0 |

| Octyl Gallate | 26.0 - 50.0 | 41.2 - 50.0 |

| Biphenyl Gallate | 18.8 - 20.0 | 23.6 - 25.0 |

| Butyl Gallate | >100 | >100 |

| Gallic Acid | >500 | >500 |

| Novobiocin (control) | 0.45 - 0.5 | 4.3 - 10.0 |

The data shows that this compound is a highly effective dual-target inhibitor. The activity of gallate derivatives is strongly influenced by the attached hydrophobic group, with longer chains (e.g., dodecyl) conferring greater potency [1].

Protocol 1: DNA Gyrase/Topo IV Supercoiling Inhibition Assay

This gel-based assay measures the inhibitor's ability to prevent DNA gyrase from supercoiling relaxed plasmid DNA.

Workflow

Materials and Reagents

- Enzyme: E. coli DNA gyrase or topoisomerase IV.

- DNA substrate: Relaxed plasmid DNA (e.g., pAB1_FL905).

- Assay Buffer: 40 mM HEPES-KOH (pH 7.6), 10 mM magnesium acetate, 100 mM potassium glutamate, 1 mM DTT, 1 mM ATP, 0.1 mg/mL BSA [1].

- Test Compound: this compound dissolved in DMSO or buffer.

- Stop Solution: 1% SDS, 50% glycerol.

- Equipment: Agarose gel electrophoresis apparatus, thermostat water bath.

Procedure

- Prepare Reaction Mix: On ice, combine in a microcentrifuge tube:

- 20 µL of 2x Assay Buffer.

- 0.1 - 0.5 µg of relaxed plasmid DNA.

- This compound at desired concentration (e.g., 0-50 µM).

- Nuclease-free water to a final volume of 39 µL.

- Initiate Reaction: Add 1 µL of DNA gyrase (or topo IV) enzyme to the mix. Gently pipette to mix.

- Incubate: Transfer the tube to a 37°C heat block or water bath for 30 minutes.

- Stop Reaction: Add 5 µL of stop solution to terminate the reaction.

- Analyze: Load the entire reaction onto a 1% agarose gel containing ethidium bromide (or a safer alternative). Run the gel at a constant voltage (~100V) until adequate separation is achieved.

- Visualize: Image the gel under UV light. Successful inhibition by this compound will result in the plasmid remaining in the relaxed (slow-migrating) form, whereas the active enzyme will convert it to the supercoiled (fast-migrating) form.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism [2] [3].

Workflow

Materials and Reagents

- Test Compound: this compound, sterile.

- Bacterial Strains: e.g., Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA).

- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate medium.

- Equipment: Sterile 96-well U-bottom microtiter plates, multichannel pipettes, microplate shaker, incubator.

Procedure

- Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water) at a concentration that is at least 2x the highest test concentration (e.g., 512 µg/mL for a top test concentration of 256 µg/mL) [3].

- Broth Dilution:

- Dispense 100 µL of broth into all wells of columns 2-12 of the microtiter plate.

- Add 100 µL of the 2x drug stock solution to the first column (wells A1-H1).

- Using a multichannel pipette, perform a two-fold serial dilution from column 1 to column 10. Mix the solution in column 1 by pipetting up and down 6-8 times, then transfer 100 µL to column 2. Repeat this process to column 10, and discard 100 µL from column 10. Column 11 serves as the growth control (no drug), and column 12 as the sterility control (no inoculum) [3].

- Inoculum Preparation: Adjust the turbidity of a log-phase bacterial culture to a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL). Further dilute this suspension in broth to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL [3].

- Inoculation: Add 100 µL of the prepared inoculum to all wells from columns 1 to 11.

- Incubation: Cover the plate and incubate at 37°C for 16-20 hours without shaking.

- MIC Determination: After incubation, examine the wells for visible turbidity. The MIC is the lowest concentration of this compound in the dilution series that completely inhibits visible bacterial growth.

Technical Notes and Data Interpretation

- Cellular Activity: Research indicates that octyl gallate and dodecyl gallate (lipophilic derivatives) exhibit strong antimicrobial activities against S. aureus and MRSA [1]. The activity of gallic acid itself can be enhanced through nano-formulations, which improve delivery and interaction with microbial cells [4].

- Enzyme vs. Cellular Activity: A compound's potency in enzyme assays (low IC₅₀) does not always directly translate to low MIC values in whole-cell assays. Factors such as cell permeability, efflux pumps, and metabolic stability significantly influence the final antibacterial effect [1] [5].

- Cytotoxicity Assessment: For compounds intended for therapeutic use, it is crucial to evaluate cytotoxicity against mammalian cell lines (e.g., HEK293, HeLa) using assays like CCK-8 or MTT to determine a selective index [6].

References

- 1. Potent inhibition of bacterial DNA gyrase by this compound ... [pmc.ncbi.nlm.nih.gov]

- 2. Microdilution Technique for Antimicrobial Susceptibility ... [pmc.ncbi.nlm.nih.gov]

- 3. MIC Determination By Microtitre Broth Dilution Method [cmdr.ubc.ca]

- 4. Evaluation of antimicrobial potential of free gallic acid and ... [nature.com]

- 5. An update on the potential mechanism of gallic acid as ... [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of this compound as XOD/URAT1 dual target ... [sciencedirect.com]

digallic acid apoptosis induction mechanism

Digallic Acid: An Overview

This compound (DGA) is a polyphenolic compound that can be purified from the fruits of Pistacia lentiscus L. [1]. Polyphenols are widely recognized for their beneficial effects against human diseases, including cancer [1]. DGA has been shown to exhibit significant antiproliferative and apoptosis-inducing activities in human lymphoblastoid TK6 cells, which are proficient in the p53 tumor suppressor protein [1] [2]. The induction of apoptosis is a key strategy in cancer control, and DGA activates this process primarily through the caspase-8-mediated extrinsic pathway [1].

Mechanism of Apoptosis Induction

The table below summarizes the key apoptotic effects and mechanisms of DGA in human lymphoblastoid TK6 cells.

| Apoptotic Event | Experimental Readout | Mechanistic Insight |

|---|---|---|

| Antiproliferation | MTT assay | Inhibition of cell proliferation observed from a concentration of 8.5 μg/ml [1]. |

| Apoptosis Confirmation | DNA fragmentation (gel electrophoresis) and PARP cleavage (Western blot) | Confirms the activation of the executive cell death process [1]. |

| Caspase-8 Activation | Colorimetric caspase activity assay | Induces the initiator caspase of the extrinsic apoptotic pathway [1]. |

| Caspase-3 Activation | Colorimetric caspase activity assay | Activates the key effector caspase in a dose-dependent manner [1]. |

The following diagram illustrates the sequential signaling pathway through which DGA induces apoptosis.

Experimental Protocols for Apoptosis Detection

Here are detailed methodologies for key experiments used to characterize DGA-induced apoptosis.

Cell Proliferation Assay (MTT Assay)

This protocol evaluates the antiproliferative effect of DGA [1].

- Cell Line: Human lymphoblastoid TK6 cells.

- Culture Conditions: Grow in RPMI-1640 Glutamax medium supplemented with 10% fetal bovine serum at 37°C in a humidified atmosphere with 5% CO₂.

- Procedure:

- Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

- Treat cells with a range of DGA concentrations (e.g., 10, 20, 50, 100, and 200 μg/ml) for 48 hours. Include a vehicle control (e.g., 0.5% DMSO).

- After treatment, add 50 μl of MTT solution (5 mg/ml) to each well and incubate for 4 hours at 37°C.

- Carefully discard the medium and dissolve the formed formazan crystals in 50 μl of DMSO.

- Measure the optical density at 540 nm using a microplate reader. Calculate the percentage of cell viability relative to the control.

DNA Fragmentation Analysis

This protocol detects internucleosomal DNA cleavage, a hallmark of apoptosis [1].

- Procedure:

- Expose TK6 cells (1.5 x 10⁶ cells/ml) to DGA (e.g., 2.5, 5, and 10 μg/ml) for 24-48 hours. Harvest cells by centrifugation.

- Lyse the cell pellet in 200 μl of lysis buffer (50 mM Tris-HCl, pH 8.0, 10 mM EDTA, 0.5% N-Lauroyl Sarcosine Sodium Salt) for 1 hour at room temperature.

- Centrifuge at 12,000 x g for 20 minutes at 4°C. Collect the supernatant.

- Incubate the supernatant with 250 μg/ml proteinase K overnight at 56°C.

- Treat the lysate with 2 mg/ml RNase A and incubate at 56°C for 2 hours.

- Extract DNA using a chloroform/phenol/isoamyl alcohol mixture (24:25:1, v/v/v) and precipitate it.

- Resuspend the DNA and separate it on a 1.5% agarose gel. Visualize DNA fragments under UV light after staining with ethidium bromide.

Western Blot Analysis for PARP Cleavage

This method detects the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate for activated caspase-3 [1].

- Procedure:

- Treat TK6 cells with DGA (e.g., 2.5, 5, and 10 μg/ml) for 6, 24, and 48 hours. Lyse cells in a suitable buffer (e.g., 62.5 mM Tris HCl, 6 M urea, pH 6.8).

- Determine protein concentration using the Bradford method.

- Separate equal amounts of proteins by SDS-PAGE and transfer onto a PVDF membrane.

- Block the membrane with 5% non-fat milk.

- Incubate with primary anti-PARP antibody, followed by an alkaline phosphatase-conjugated secondary antibody.

- Detect the signal using a BCIP/NBT substrate. Cleaved PARP appears as a smaller fragment (~89 kDa) compared to the full-length protein (~116 kDa).

Caspase Activity Assay

This colorimetric assay measures the activation of key caspases in the apoptotic pathway [1].

- Kits: Use commercial caspase-3 and caspase-8 colorimetric assay kits.

- Procedure:

- Harvest DGA-treated and control cells by centrifugation.

- Lyse the cell pellet in the provided lysis buffer on ice for a specified time.

- Centrifuge the lysates and collect the supernatants.

- Incubate the protein extracts with the specific caspase substrate (DEVD-pNA for caspase-3, IETD-pNA for caspase-8) in assay buffer at 37°C for 1-2 hours.

- Measure the absorbance of the released p-nitroaniline (pNA) at 405 nm. The increase in absorbance is proportional to caspase activity.

Discussion and Research Context

The finding that DGA triggers the extrinsic apoptosis pathway via caspase-8 activation provides a clear mechanistic basis for its anticancer potential [1]. This is significant because activating this pathway can potentially induce cell death even in some cells with mitochondrial apoptosis defects.

The broader family of polyphenolic compounds, including gallic acid (a structural relative of DGA), has also demonstrated potent pro-apoptotic effects across various cancers, such as pancreatic cancer, leukemia, and ovarian cancer [3] [4] [5]. These studies show that related compounds can induce apoptosis through diverse mechanisms, including generation of reactive oxygen species (ROS), induction of Endoplasmic Reticulum (ER) stress, and modulation of key pathways like p38 MAPK and PI3K/AKT [3] [5]. This suggests that DGA's activity is part of a wider, promising trend in natural product research.

Key Conclusions for Researchers

- Specific Mechanism: DGA is an effective apoptosis inducer in human lymphoblastoid cells, primarily via the caspase-8 extrinsic pathway [1].

- Broader Relevance: The apoptotic activity of DGA and related polyphenols underscores their value as leads for developing multi-targeted anticancer agents.

- Experimental Readiness: Standard cell biology techniques like MTT assays, DNA gel electrophoresis, and Western blotting are suitable for validating DGA's effects.

References

- 1. Investigation of the apoptotic way induced by digallic in human... acid [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of the apoptotic way induced by this compound ... [pubmed.ncbi.nlm.nih.gov]

- 3. Apoptotic Effect of Gallic Acid via Regulation of p-p38 and ... [pmc.ncbi.nlm.nih.gov]

- 4. Gallic Acid Inhibits Proliferation & Apoptosis in Leukemia (C121) [pmc.ncbi.nlm.nih.gov]

- 5. Gallic acid potentiates the anticancer efficacy of cisplatin in ... [pmc.ncbi.nlm.nih.gov]

Application Notes: Digallic Acid as an Inducer of Caspase-Mediated Apoptosis

Introduction to Digallic Acid and Apoptosis

This compound (DGA) is a polyphenolic compound purified from the fruits of Pistacia lentiscus L. [1] [2]. Research into natural compounds for cancer prevention has identified DGA as a promising agent due to its ability to inhibit cell proliferation and induce apoptosis in human lymphoblastoid TK6 cells [1]. Apoptosis, or programmed cell death, is a critical process for eliminating damaged or dangerous cells, and its induction is a key strategy in cancer therapy [1]. DGA appears to execute this function by activating a specific cascade of caspase enzymes, which are the central proteases that dismantle the cell in an orderly manner [1]. These notes outline the mechanistic pathways and provide detailed protocols for investigating DGA-induced caspase activation.

Mechanism of Action: Caspase Activation Pathways

The apoptotic pathway induced by DGA has been characterized in the human lymphoblastoid TK6 cell line, which is a p53-proficient model [1]. Evidence confirms that DGA triggers apoptosis primarily via the extrinsic, death-receptor pathway.

- Key Findings: Treatment with DGA leads to the activation of initiator caspase-8, which subsequently activates the executioner caspase-3 [1]. This was demonstrated through the observation of classic apoptotic markers, including DNA fragmentation and the cleavage of PARP (poly (AD-ribose) polymerase), a key substrate of caspase-3 [1].

- Pathway Specificity: The intrinsic (mitochondrial) pathway does not appear to be the primary route for DGA, as the signaling is not suppressed by antioxidants. Instead, research on similar gallic acid derivatives suggests the pathway may involve intracellular calcium (Ca²⁺) elevation, independent of reactive oxygen species [3].

The following diagram illustrates the sequential caspase activation pathway induced by DGA, based on findings from TK6 cells.

Figure 1: The extrinsic apoptotic pathway induced by this compound (DGA) in TK6 cells. DGA activates caspase-8, which in turn activates the effector caspase-3, leading to key apoptotic events like PARP cleavage and DNA fragmentation [1].

Quantitative Data on Apoptotic Effects

The efficacy of DGA in inducing apoptosis has been quantified through various assays. The table below summarizes the key experimental data from the study on TK6 cells.

Table 1: Summary of this compound (DGA) Effects on Human Lymphoblastoid TK6 Cells [1].

| Assay Type | Key Metric | Result / Concentration | Experimental Details |

|---|---|---|---|

| Cell Proliferation (MTT Assay) | Half-maximal inhibitory concentration (IC₅₀) | ~8.5 μg/mL | Incubation: 48 hours [1] |

| DNA Fragmentation | Observable Effect | 2.5 - 10 μg/mL | Incubation: 24 to 48 hours [1] |

| PARP Cleavage (Western Blot) | Observable Effect | 2.5 - 10 μg/mL | Incubation: 6 to 48 hours [1] |

| Caspase-3 Activation | Dose-dependent Increase | 2.5 - 10 μg/mL | Measured by colorimetric assay [1] |

| Caspase-8 Activation | Confirmed Activation | Not Specified | Measured by colorimetric assay [1] |

Detailed Experimental Protocols

This section provides step-by-step methodologies for key experiments used to investigate DGA-induced caspase activation, based on the referenced research [1].

Cell Culture and Treatment

- Cell Line: Human lymphoblastoid TK6 cells.

- Culture Conditions: Maintain cells in RPMI-1640 Glutamax medium, supplemented with 10% fetal bovine serum, 1 mM sodium pyruvate, 1 mM non-essential amino acids, and 50 μg/mL gentamicin. Incubate at 37°C in a humidified atmosphere with 5% CO₂ [1].

- DGA Treatment: Prepare a stock solution of DGA in Dimethyl Sulfoxide (DMSO). For experiments, treat cells with DGA at a concentration range of 2.5 to 100 μg/mL. Use vehicle control (e.g., 0.5% DMSO) as a negative control [1].

Assessing Antiproliferative Activity (MTT Assay)

The MTT assay is a colorimetric method used to measure cell metabolic activity, indicating proliferation and viability.

- Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

- Treat cells with various concentrations of DGA (e.g., 10, 20, 50, 100, 200 μg/mL) for 48 hours.

- Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

- Discard the medium and dissolve the resulting formazan crystals in 50 μL of DMSO.

- Measure the optical density at 540 nm using a microplate reader. The proliferation inhibitory effect is calculated relative to the vehicle-treated control cells [1].

Detecting Apoptosis (DNA Fragmentation Assay)

DNA fragmentation is a hallmark of apoptosis and can be detected by agarose gel electrophoresis.

- Treat and harvest: Expose TK6 cells (1.5 x 10⁶ cells/mL) to DGA (2.5-10 μg/mL) for 24-48 hours. Harvest cells by centrifugation.

- Lyse cells: Resuspend the cell pellet in 200 μL of lysis buffer (50 mM Tris-HCl, pH 8.0, 10 mM EDTA, 0.5% N-Lauroyl Sarcosine Sodium Salt) and incubate for 1 hour at room temperature.

- Centrifuge: Centrifuge at 12,000 g for 20 minutes at 4°C to separate fragmented DNA from intact chromatin.

- Digest and extract: Incubate the supernatant overnight with Proteinase K (250 μg/mL) at 56°C. Then, treat with RNase A (2 mg/mL) for 2 hours at 56°C.

- Precipitate DNA: Extract DNA with a chloroform/phenol/isoamyl alcohol mixture and precipitate via centrifugation at 14,000 g for 30 minutes at 0°C.

- Visualize: Load the DNA sample onto a 1.5% agarose gel, perform electrophoresis, and visualize DNA bands under UV light after staining with ethidium bromide. A "ladder" pattern indicates apoptosis [1].

Measuring Caspase Activation (Colorimetric Assay)

Caspase activity can be quantified using kits that contain specific substrates which release a colored compound upon cleavage.

- Prepare cell lysates: After treating cells with DGA, harvest and lyse them.

- Incubate with substrate: Incubate the cell lysates with the specific colorimetric substrate for caspase-3 or caspase-8. These substrates are conjugated to a moiety called p-nitroaniline (pNA).

- Measure absorbance: Active caspase in the lysate will cleave the substrate, releasing free pNA. Measure the absorbance of the sample at 400-405 nm using a spectrophotometer.

- Analyze data: The level of caspase enzyme activity is directly proportional to the color intensity, which can be compared across treatment groups [1].

The workflow for these key experiments is summarized in the diagram below.

Figure 2: Experimental workflow for evaluating the apoptotic effects of this compound (DGA). After cell culture and treatment, multiple parallel assays are conducted to confirm different aspects of apoptosis [1].

Discussion and Conclusion

The data demonstrates that this compound is a potent natural compound capable of inhibiting proliferation and inducing apoptosis in human lymphoblastoid cells. Its mechanism is notably dependent on the activation of the extrinsic apoptotic pathway via caspase-8, leading to the execution phase mediated by caspase-3 [1]. This distinguishes it from some other polyphenols and highlights its potential as a targeted agent.

- Research Implications: The ability to trigger caspase activation makes DGA a compelling candidate for further investigation in cancer preventive strategies and combination therapies, particularly in cancers where the extrinsic apoptotic pathway is intact.

- Future Directions: Subsequent research should focus on validating these effects in other cancer cell lines and in vivo models. Exploring the potential synergy between DGA and conventional chemotherapeutic agents could also be highly productive.

References

Chemical Assay Protocols for Antioxidant Activity

You can use several established in vitro chemical assays to quantitatively measure the antioxidant capacity of digallic acid. The table below summarizes the core principles and key parameters for three common methods.

| Assay Name | Core Principle | Measured Signal | Key Parameters & Positive Control |

|---|---|---|---|

| DPPH [1] [2] [3] | Scavenging of stable DPPH free radical via hydrogen donation | Decrease in absorbance at 517 nm | DPPH conc.: 0.2 mM [1]; Incubation: 30-90 min in dark [2] [3]; Control: Trolox [2] |

| ABTS [4] [2] | Scavenging of pre-formed ABTS⁺ radical cation | Decrease in absorbance at 734 nm | Incubation: in dark [2]; Control: Trolox [2] |

| FRAP [5] [4] [6] | Reduction of ferric ion (Fe³⁺) to ferrous ion (Fe²⁺) | Increase in absorbance at 593 nm; blue complex [4] | Incubation: 30 min in dark [5]; Control: Trolox [5] |

A typical experimental workflow for these assays involves sample preparation, reaction, measurement, and data analysis, as illustrated below.

Detailed DPPH Assay Protocol [2]

This protocol can be directly adapted for this compound to determine the EC₅₀ value (concentration providing 50% inhibition).

- Reagent Preparation: Dissolve DPPH in methanol to prepare a 0.6 mM stock solution. Further dilute this stock with methanol to obtain a working solution with an absorbance of 1.1 ± 0.02 at 517 nm.

- Sample Preparation: Prepare serial dilutions of this compound in methanol or a suitable solvent (e.g., 125 to 4000 µg/mL).

- Reaction Procedure:

- Pipette 50 µL of each sample concentration into a 96-well plate.

- Add 100 µL of the DPPH working solution to each well.

- Incubate the plate for 30 minutes in the dark at room temperature.

- Measurement and Analysis: Measure the absorbance at 517 nm. Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100% Generate a dose-response curve to determine the EC₅₀ value.

Cellular Assay for Biologically Relevant Activity

For a more physiologically relevant assessment, the Cellular Antioxidant Activity (CAA) assay is recommended, as it accounts for uptake, metabolism, and location of antioxidants within cells [1].

- Core Principle: The assay uses the 2’,7’-Dichlorofluorescin diacetate (DCFH-DA) probe. Intracellular esterases cleave DCFH-DA to non-fluorescent DCFH, which is then oxidized to highly fluorescent DCF by reactive oxygen species (ROS). Antioxidants that enter the cell can inhibit this oxidation.

- Cell Line: The assay is commonly performed using human hepatocarcinoma HepG2 cells [1].

- Procedure Outline:

- Seed cells in a black-walled, clear-bottom 96-well plate.

- Co-incubate with the test compound (this compound) and DCFH-DA probe.

- Wash cells to remove extracellular compounds.

- Induce oxidative stress with an ABAP (a peroxyl radical generator) solution.

- Immediately measure fluorescence over time (e.g., at 37°C for 1 hour, with readings every 5 minutes).

Analytical Methods for Quantification

To quantify this compound in your samples or plant extracts, you can use the following analytical methods.

Total Phenolic Content (TPC) by Folin-Ciocalteu Assay [2] [3]

This colorimetric assay measures the total reducing capacity of a sample and is expressed in Gallic Acid Equivalents (GAE).

- Procedure:

- Mix 20 µL of sample with 100 µL of 10% (v/v) Folin-Ciocalteu reagent in a 96-well plate.

- Incubate for 5 minutes in the dark.

- Add 80 µL of 7.5% (w/v) sodium carbonate solution.

- Incubate for 90 minutes in the dark at room temperature.

- Measure absorbance at 760 nm.

- Quantification: Use a gallic acid standard curve (e.g., 3.9-1000 µg/mL) for calculation [2].

Chromatographic Separation and Quantification

- High-Performance Thin-Layer Chromatography (HPTLC): This method is ideal for the simultaneous analysis of multiple samples. It can be used to quantify gallic acid and quercetin in plant extracts, with Rf values of 0.25 and 0.53 reported for these compounds, respectively [3]. This protocol is directly adaptable for this compound.

- High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for accurate quantification. As demonstrated in analyses of plant fractions, reverse-phase HPLC with a C18 column and a UV/Vis or PDA detector is effective. The mobile phase often consists of a gradient of water and acetonitrile, both acidified with 0.1% formic acid [6].

Critical Methodological Considerations

- Solvent and Extraction Conditions: The antioxidant activity and yield are highly dependent on the solvent polarity and extraction parameters. Water and ethanol-water mixtures often yield the highest phenolic content and activity for similar compounds [7] [6]. Temperature and time must be optimized to prevent compound degradation [6].

- Use Multiple Assays: No single assay can fully capture the antioxidant profile of a compound. The DPPH and ABTS assays are effective for measuring radical scavenging capacity, while FRAP measures reducing power. Combining these with the more biologically relevant CAA assay provides a comprehensive picture [5] [1].

- Standardization and Reporting: Always include a standard reference antioxidant like Trolox or quercetin to express activity as Trolox Equivalents (TE) for comparison across studies. Ensure all measurements are performed in triplicate and report data as mean ± standard deviation [2].

Future Research Directions

To further characterize this compound, consider integrating advanced and emerging methodologies:

- Mechanistic and Omics Studies: Employ techniques like Density Functional Theory (DFT) calculations to predict the antioxidant mechanism (HAT, SET-PT, or SPLET) based on bond dissociation enthalpy and ionization potential [4]. In vivo models like C. elegans or zebrafish can provide insights into its effects on oxidative stress biomarkers like SOD and GPx [5].

- Emerging Technologies: Explore the use of nanomaterial-based electrochemical sensors (e.g., with carbon nanotubes or gold nanoparticles) for rapid, sensitive detection [4]. Microfluidics and smartphone-based methods are also emerging as tools for high-throughput and on-site analysis [5] [4].

References

- 1. Optimizing the Methodology for Antioxidant Activity ... [mdpi.com]

- 2. 3.3. Determination of Antioxidant Activities [bio-protocol.org]

- 3. Quantitative Analysis of Gallic Acid and Quercetin by ... [orientjchem.org]

- 4. Analytical Methodologies for Antioxidant Capacity ... [sciencedirect.com]

- 5. How to assess antioxidant activity? Advances, limitations, and ... [pmc.ncbi.nlm.nih.gov]

- 6. Impact of Extraction Parameters on the Gallic Acid Content ... [mdpi.com]

- 7. Dataset of gallic acid quantification and their antioxidant ... [sciencedirect.com]

Quantitative Inhibition Data of Digallic Acid

The table below summarizes the key quantitative data for digallic acid and its metabolite, gallic acid, as reported in recent studies.

| Compound | Target | IC₅₀ (μM) | Inhibition Type | Key Interacting Residues |

|---|---|---|---|---|

| This compound | URAT1 | 5.34 ± 0.65 [1] | Not Specified | S35, F241, R477 [1] |

| This compound | XOD | 1.04 ± 0.23 [1] | Mixed-type [1] | E802, R880, F914, T1010, N768, F1009 [1] |

| Gallic Acid (Metabolite) | XOD | 0.91 ± 0.14 [1] | Mixed-type [1] | Same as this compound (shared binding mode) [1] |

For context, the study compared this compound's potency against common URAT1 inhibitors. Its IC₅₀ of 5.34 μM makes it less potent than benzbromarone (2.01 μM) but more potent than lesinurad (10.36 μM) [1].

Experimental Protocols for Key Assays

Here are detailed methodologies for the core experiments used to characterize this compound's activity.

Cell-Based URAT1 Inhibition Assay

This protocol measures the compound's ability to inhibit urate uptake in a cell model overexpressing URAT1 [1].

- 1.1. Cell Culture: HEK293 cells stably expressing human URAT1 are cultured in Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% fetal bovine serum (FBS), and maintained in a humidified incubator at 37°C with 5% CO₂ [1].

- 1.2. Uptake Experiment:

- Seed cells into poly-D-lysine-coated plates and culture until they form a confluent monolayer.

- On the day of the experiment, wash the cells twice with a pre-warmed (37°C) uptake buffer.

- Add the test compound (e.g., this compound) or a vehicle control to the cells and pre-incubate for 20 minutes.

- Initiate URAT1-mediated uptake by adding a substrate solution containing ¹⁴C-uric acid.

- Terminate the uptake reaction after a specified time by washing the cells three times with ice-cold buffer.

- 1.3. Measurement and Analysis:

- Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

- Calculate the percentage inhibition of urate uptake for each concentration of the test compound. The IC₅₀ value is determined by fitting the concentration-response data to a non-linear regression model [1].

Xanthine Oxidase (XOD) Inhibition Assay

This protocol uses a spectrophotometric method to determine XOD inhibitory activity [1].

- 2.1. Reaction Setup: In a phosphate buffer (pH 7.4), mix the test compound with a defined concentration of xanthine oxidase enzyme. Incubate the mixture at 37°C for several minutes.

- 2.2. Reaction Initiation and Monitoring:

- Start the enzymatic reaction by adding the substrate, xanthine.

- Immediately monitor the formation of the reaction product, uric acid, by measuring the increase in absorbance at 295 nm over time using a spectrophotometer.

- 2.3. Data Analysis:

- Calculate the inhibition percentage by comparing the reaction rate in the presence of the inhibitor to that of a control (without inhibitor).

- Generate a dose-response curve by testing various concentrations of the inhibitor to calculate the IC₅₀ value.

- To determine the inhibition type (e.g., mixed-type), perform the assay with varying concentrations of both the inhibitor and the substrate (xanthine), and analyze the data using Lineweaver-Burk plots [1].

Mechanistic Insights and Structural Basis

Understanding how this compound interacts with its targets can inform the design of more potent inhibitors.

- URAT1 Inhibition Mechanism: Structural studies of URAT1 show that inhibitors like benzbromarone and lesinurad bind to the central cavity of the transporter, stabilizing it in an inward-open conformation. This blocks the conformational changes necessary for urate transport [2] [3]. This compound is proposed to act similarly, with its carboxyl group forming critical interactions with key residues like R477 in the URAT1 binding pocket [4] [1].

- XOD Inhibition Mechanism: Molecular docking suggests this compound and gallic acid fit into the active site of XOD. The anion group (e.g., carboxyl) is crucial for forming hydrogen bonds and other interactions with residues such as R880 and E802, leading to effective mixed-type inhibition [1].

The following diagram illustrates the proposed dual mechanism of action for this compound in the context of renal urate handling and systemic urate production.

Conclusion and Research Implications

This compound represents a promising natural product-derived lead compound for hyperuricemia treatment. Its dual-target inhibition of URAT1 and XOD addresses both overproduction and underexcretion of uric acid, potentially leading to superior efficacy and reduced side effects compared to single-target drugs [4] [1]. Furthermore, initial in vivo and toxicity studies suggest it may have a favorable safety profile with no obvious renal toxicity observed [1].

Future work should focus on:

- Medicinal Chemistry Optimization: Exploring synthetic analogs of this compound to improve its potency and pharmacokinetic properties.

- Comprehensive ADMET Profiling: Conducting detailed in vivo absorption, distribution, metabolism, excretion, and toxicity studies.

- Advanced Structural Biology: Solving co-crystal structures of this compound bound to URAT1 and XOD to guide rational drug design.

References

- 1. Discovery of this compound as XOD/URAT1 dual target ... [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular mechanism of drug inhibition of URAT1 [nature.com]

- 3. Molecular basis of the urate transporter URAT1 inhibition ... [nature.com]

- 4. Discovery of this compound as XOD/URAT1 dual target ... [sciencedirect.com]

Comprehensive Application Notes and Protocols: Digallic Acid as a Xanthine Oxidase Inhibitor for Research and Therapeutic Development

Introduction and Significance

Xanthine oxidase (XO) is a molybdenum-containing enzyme that plays a critical role in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This process generates reactive oxygen species (ROS) including superoxide anions and hydrogen peroxide, contributing to oxidative stress in various pathological conditions. [citation9] XO inhibition represents a key therapeutic strategy for managing hyperuricemia and gout, conditions characterized by elevated serum uric acid levels. Currently available XO inhibitors face limitations including adverse effects such as hypersensitivity, hepatotoxicity, and cardiovascular risks, driving the search for novel inhibitory compounds with improved efficacy and safety profiles. [citation6]

Digallic acid (gallic acid 5,6-dihydroxyl-3-carboxyphenyl ester) has emerged as a promising natural product with significant XO inhibitory activity. Recent research has identified this compound as a novel dual-target inhibitor capable of simultaneously inhibiting both xanthine oxidase and URAT1 (urate transporter 1), offering a multifaceted approach to hyperuricemia management. [citation2] Originally isolated from Pistacia lentiscus fruits, this compound demonstrates not only XO inhibition but also potent antioxidant activity and antigenotoxic properties, expanding its potential therapeutic applications beyond hyperuricemia to include conditions mediated by oxidative stress. [citation1][citation8] These characteristics make this compound a valuable compound for research investigations and drug development initiatives focused on metabolic disorders.

Mechanism of Action and Structural Analysis

Molecular Mechanism of Xanthine Oxidase Inhibition

This compound functions through a mixed-type inhibition mechanism against xanthine oxidase, meaning it can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. [citation2] Enzyme kinetic studies reveal that this compound interacts with the molybdenum-pterin center of XO, the active site responsible for the hydroxylation of xanthine and hypoxanthine. The inhibitor exhibits high binding affinity to specific amino acid residues within the XO active site, including E802, R880, F914, T1010, N768, and F1009. These interactions are facilitated by the planar structure and multiple hydroxyl groups of this compound, which allow for hydrogen bonding and π- stacking interactions with these residues. [citation2] The carboxyl group of this compound appears to play a particularly important role in its inhibitory activity, as demonstrated by docking analysis. [citation2]

Beyond its direct inhibition of uric acid production, this compound contributes to oxidative stress reduction through several mechanisms. As a potent antioxidant, it demonstrates remarkable free radical scavenging activity against the ABTS⁺ radical (99%) and provides significant protection against lipid peroxidation (68%) in cell lines. [citation1][citation8] This dual functionality as both an XO inhibitor and direct antioxidant makes this compound particularly valuable for conditions where oxidative stress plays a prominent pathophysiological role. The metabolic conversion of this compound to gallic acid in vivo extends its pharmacological activity, as gallic acid itself demonstrates XO inhibitory capability with an IC₅₀ of 0.91 ± 0.14 μM, acting as a mixed-type XOD inhibitor. [citation2]

Dual Target Inhibition Strategy

A significant advantage of this compound over some conventional XO inhibitors is its dual inhibitory activity against both xanthine oxidase and URAT1. URAT1 is the primary transporter responsible for urate reabsorption in the renal proximal tubule, and its inhibition promotes uric acid excretion. [citation2] This dual mechanism addresses hyperuricemia through complementary pathways: reduced production of uric acid via XO inhibition and enhanced renal elimination via URAT1 inhibition.

Table 1: Dual Target Inhibition Profile of this compound

| Target | IC₅₀ Value | Inhibition Type | Key Binding Residues | Comparison to Reference Drugs |

|---|---|---|---|---|

| Xanthine Oxidase | 1.04 ± 0.23 μM | Mixed-type | E802, R880, F914, T1010, N768, F1009 | More potent than allopurinol (IC₅₀: 0.2-50 μM) |

| URAT1 | 5.34 ± 0.65 μM | Competitive | S35, F241, R477 | More potent than lesinurad (IC₅₀: 10.36 ± 1.23 μM), less potent than benzbromarone (IC₅₀: 2.01 ± 0.36 μM) |

Molecular docking and mutation analysis have identified the key residues responsible for URAT1 inhibition by this compound, with S35, F241, and R477 conferring high affinity binding. [citation2] The dual inhibition strategy represents an advancement in hyperuricemia management, potentially offering enhanced efficacy compared to single-mechanism approaches. This is particularly relevant for patients who respond inadequately to monotherapy or experience adverse effects at higher doses of single-mechanism inhibitors.

Quantitative Efficacy Data and Pharmacological Profile

Inhibitory Potency and Comparative Analysis

This compound demonstrates potent inhibition against xanthine oxidase with an IC₅₀ value of 1.04 ± 0.23 μM, positioning it favorably compared to conventional XO inhibitors. [citation2] Its metabolic product, gallic acid, exhibits similar potency with an IC₅₀ of 0.91 ± 0.14 μM, suggesting that both the parent compound and its metabolite contribute to the overall pharmacological effect. [citation2] In direct comparative studies, this compound has shown superior in vivo efficacy at a dosage of 10 mg/kg, producing a stronger urate-lowering effect than the positive controls benzbromarone and lesinurad. [citation2]

For URAT1 inhibition, this compound exhibits an IC₅₀ of 5.34 ± 0.65 μM, making it more potent than lesinurad (IC₅₀: 10.36 ± 1.23 μM) though less potent than benzbromarone (IC₅₀: 2.01 ± 0.36 μM). [citation2] This balanced activity against both targets contributes to its strong overall anti-hyperuricemic effect despite not being the most potent inhibitor for either individual target. The complementary action on both production and excretion pathways likely explains its notable in vivo efficacy at relatively low doses.

Table 2: Comprehensive Pharmacological Profile of this compound

| Parameter | Value/Characteristic | Significance |

|---|---|---|

| XO Inhibitory IC₅₀ | 1.04 ± 0.23 μM | More consistent potency than allopurinol (IC₅₀: 0.2-50 μM) |

| URAT1 Inhibitory IC₅₀ | 5.34 ± 0.65 μM | Intermediate potency with clinical relevance |

| Inhibition Type | Mixed-type for both XO and URAT1 | Binds both free enzyme and enzyme-substrate complex |

| In Vivo Efficacy | 10 mg/kg dosage | Stronger urate-lowering than benzbromarone and lesinurad |

| Pharmacokinetics | t₁/₂: 0.77 ± 0.10 h; hydrolyzed to gallic acid | Rapid metabolism to active compound |

| Toxicity Profile | No obvious renal toxicity in CCK-8, biochemical analysis, and HE examination | Favorable safety profile demonstrated |

| Antioxidant Activity | 99% ABTS⁺ radical scavenging; 68% protection against lipid peroxidation | Addresses oxidative stress component |

Pharmacokinetics and Safety Profile

This compound displays favorable pharmacokinetics with a half-life (t₁/₂) of 0.77 ± 0.10 hours and is metabolized to gallic acid in vivo, which itself possesses XO inhibitory activity. [citation2] This metabolic conversion extends the effective pharmacological activity beyond the parent compound's circulation time. Comprehensive toxicity evaluations have demonstrated that this compound exhibits no significant renal toxicity as measured by CCK-8 assays, biochemical analysis (creatinine and blood urea nitrogen levels), and histological examination (HE staining). [citation2] The absence of observed hepatotoxicity or renal impairment at effective doses represents a significant advantage over some current therapeutics, particularly for chronic management of conditions like hyperuricemia.

The antigenotoxic properties of this compound further enhance its therapeutic potential, as demonstrated by inhibitory activity against nitrofurantoine and B[a]P induced genotoxicity in SOS chromotest bacterial assay systems with Escherichia coli PQ37 strain. [citation1][citation8] This protective effect against DNA-damaging agents, combined with its antioxidant capacity, suggests potential applications beyond hyperuricemia management, possibly extending to chemoprevention or adjunct therapy in conditions involving oxidative stress and genomic instability.

Experimental Protocols and Methodologies

Xanthine Oxidase Inhibition Assay

The spectrophotometric XO inhibition assay provides a robust method for evaluating potential inhibitors like this compound. This protocol can be applied to both compound screening and mechanistic studies. [citation3]

Materials and Reagents:

- Xanthine oxidase (0.025 unit/mL in buffer, EC 1.1.3.22)

- Xanthine or hypoxanthine substrate (0.15 mM in buffer)

- Potassium phosphate buffer (50 mM, pH 7.8)

- Test compound (this compound) dissolved in appropriate solvent

- 1N HCl solution

- 96-well microplate

- UV-Vis spectrophotometer or ELISA microplate reader capable of measuring 290 nm

Procedure:

- Add 117 µL of potassium phosphate buffer to each well of the 96-well microplate

- Add 3 µL of this compound solution at varying concentrations (for dose-response studies)

- Add 60 µL of xanthine oxidase solution (0.025 unit/mL) to each well and mix thoroughly

- Incubate the mixture for 10 minutes at room temperature (25°C)

- Add 100 µL of substrate (0.15 mM xanthine or hypoxanthine) to initiate the reaction

- Incubate in the dark for 30 minutes at 37°C

- Stop the reaction by adding 20 µL of 1N HCl

- Measure absorbance at 290 nm using a microplate reader

- Include appropriate controls (enzyme without inhibitor, blank without enzyme)

Calculation: Calculate percentage inhibition using the formula: Inhibition (%) = [(A_control - A_control_blank) - (A_sample - A_sample_blank)] / (A_control - A_control_blank) × 100

IC₅₀ values are determined from the concentration-response curve using non-linear regression analysis. [citation3] Allopurinol serves as an appropriate positive control for assay validation.

Enzyme Kinetic Studies

Determining the inhibition mechanism is essential for characterizing novel XO inhibitors like this compound. The Lineweaver-Burk analysis provides insight into the interaction between inhibitor and enzyme.

Procedure:

- Maintain constant xanthine oxidase concentration (0.025 unit/mL)

- Vary substrate concentration (xanthine or hypoxanthine) across a range (e.g., 0.0125-0.20 mM)

- Test multiple concentrations of this compound (including zero for control)

- Follow the standard XO inhibition assay protocol for each combination

- Measure initial reaction rates for each condition

- Plot reciprocal of velocity (1/V) against reciprocal of substrate concentration (1/[S]) for each inhibitor concentration

Interpretation:

- Competitive inhibition: Lines intersect on the y-axis

- Non-competitive inhibition: Lines intersect on the x-axis

- Mixed-type inhibition: Lines intersect in the second quadrant